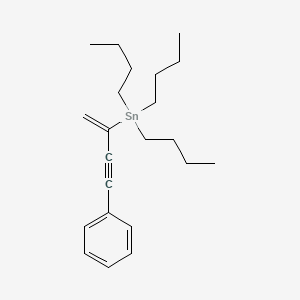
Stannane, tributyl(1-methylene-3-phenyl-2-propynyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, tributyl(1-methylene-3-phenyl-2-propynyl)- is an organotin compound with the molecular formula C19H32Sn. It is a derivative of stannane, where the tin atom is bonded to three butyl groups and one 1-methylene-3-phenyl-2-propynyl group. This compound is known for its applications in organic synthesis, particularly in radical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of stannane, tributyl(1-methylene-3-phenyl-2-propynyl)- typically involves the reaction of tributylstannyl lithium with 1-methylene-3-phenyl-2-propynyl chloride under anhydrous conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Stannane, tributyl(1-methylene-3-phenyl-2-propynyl)- undergoes various types of chemical reactions, including:
Radical Reactions: It is commonly used in radical reactions due to the weak tin-hydrogen bond, which can cleave homolytically.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tin atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form tin oxides or reduction to form lower oxidation state tin compounds.
Common Reagents and Conditions
Radical Reactions: Common reagents include radical initiators such as azobisisobutyronitrile (AIBN) and conditions typically involve heating or photolysis.
Substitution Reactions: Reagents such as halides, alkoxides, and amines are used under mild to moderate conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Radical Reactions: The major products are typically the result of radical addition or cyclization.
Substitution Reactions: The products depend on the nucleophile used, resulting in various organotin derivatives.
Oxidation and Reduction: Products include tin oxides or reduced tin species.
Wissenschaftliche Forschungsanwendungen
Stannane, tributyl(1-methylene-3-phenyl-2-propynyl)- has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in radical-mediated transformations.
Material Science: The compound is used in the preparation of organotin polymers and materials with unique properties.
Biological Studies: It serves as a model compound in studies of organotin toxicity and environmental impact.
Catalysis: It is employed as a catalyst in various organic reactions, including cross-coupling and polymerization.
Wirkmechanismus
The mechanism of action of stannane, tributyl(1-methylene-3-phenyl-2-propynyl)- involves the homolytic cleavage of the tin-hydrogen bond to generate tin-centered radicals. These radicals can then participate in various radical-mediated reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributylphenylstannane: Similar in structure but with a phenyl group instead of the 1-methylene-3-phenyl-2-propynyl group.
Stannane, tributyl(1-ethoxy-3-phenyl-2-propyn-1-yl)-: Contains an ethoxy group in place of the methylene group.
Stannane, (1-methylene-3-phenyl-2-propynyl)triphenyl-: Has triphenyl groups instead of tributyl groups.
Uniqueness
Stannane, tributyl(1-methylene-3-phenyl-2-propynyl)- is unique due to its specific combination of butyl and 1-methylene-3-phenyl-2-propynyl groups, which confer distinct reactivity and properties. This makes it particularly useful in radical reactions and as a reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
650605-91-7 |
|---|---|
Molekularformel |
C22H34Sn |
Molekulargewicht |
417.2 g/mol |
IUPAC-Name |
tributyl(4-phenylbut-1-en-3-yn-2-yl)stannane |
InChI |
InChI=1S/C10H7.3C4H9.Sn/c1-2-3-7-10-8-5-4-6-9-10;3*1-3-4-2;/h4-6,8-9H,1H2;3*1,3-4H2,2H3; |
InChI-Schlüssel |
DNLNZUAZIVPUAP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C(=C)C#CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[4-(Dimethylamino)phenyl]-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12608044.png)
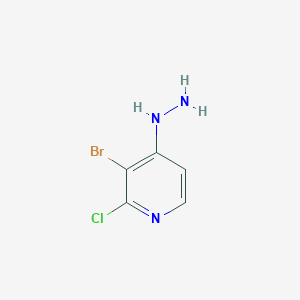


![N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylbutanamide](/img/structure/B12608074.png)
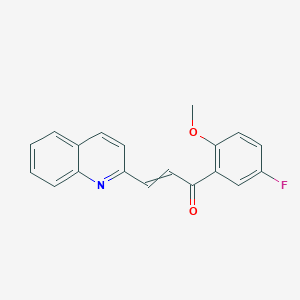

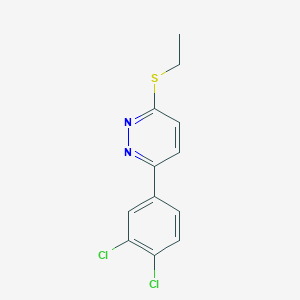
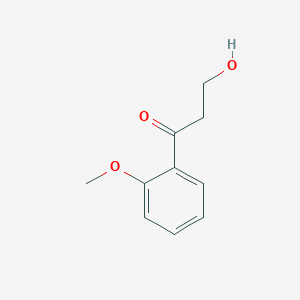
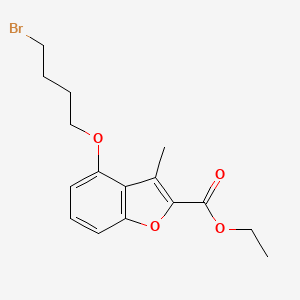
![1,6-Diazaspiro[3.3]heptane-1-carboxylic acid, 6-[2-(methylamino)-2-oxoethyl]-5-oxo-, methyl ester, (4R)-](/img/structure/B12608086.png)
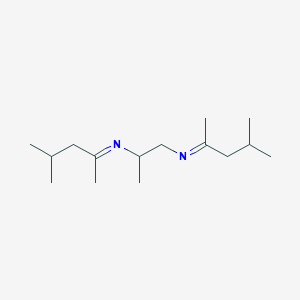
![6-(Furan-2-yl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12608090.png)
![2-[2-(Methanesulfonyl)ethenyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B12608098.png)
